N1-(4-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H24ClN3O3 and its molecular weight is 437.92. The purity is usually 95%.
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Scientific Research Applications
Bioreductively Activated Pro-drug Systems
Research into nitrofuranylmethyl derivatives of anticancer drugs suggests that compounds incorporating furan and isoquinoline units, similar to the chemical structure of interest, could serve as potential pro-drugs. These pro-drugs are designed to release therapeutic agents selectively in hypoxic conditions often found in solid tumors. The study by Berry et al. (1997) elaborates on the synthesis of substituted isoquinolin-1-ones through a one-pot Curtius rearrangement and explores their applications as pro-drugs for targeting hypoxic cancer cells (Berry, Watson, Whish, & Threadgill, 1997).
Synthesis and Pharmacological Interest
The study on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones by Kandinska et al. (2006) provides insight into creating compounds with pharmacological interest. This research outlines a method that achieves diastereoselective synthesis, potentially offering a pathway to explore the pharmacological properties of similar compounds (Kandinska, Kozekov, & Palamareva, 2006).
Antimicrobial Activity
Exploring the antimicrobial potential, Desai et al. (2007) synthesized new quinazolines showing promising results against a variety of bacterial and fungal strains. This research indicates the broader application of quinoline derivatives in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Catalytic Applications in Organic Synthesis
Salari et al. (2016) demonstrated the use of choline hydroxide as an efficient catalyst for the diastereoselective synthesis of trans-2,3-dihydrofuro[3,2-c]Coumarins in an aqueous medium. This study showcases the utility of such compounds in facilitating organic reactions, highlighting the compound's relevance in synthetic chemistry (Salari, Mosslemin, & Hassanabadi, 2016).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c25-20-9-7-17(8-10-20)14-26-23(29)24(30)27-15-21(22-6-3-13-31-22)28-12-11-18-4-1-2-5-19(18)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQBCNCBEJDGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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